molecular formula C13H18N2O3 B1384825 N-(2,3-Dimethyl-6-nitrophenyl)pivalamide CAS No. 1017789-47-7

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide

Cat. No.: B1384825
CAS No.: 1017789-47-7
M. Wt: 250.29 g/mol
InChI Key: OZYWCQOQNIOIOP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide is an organic compound with the molecular formula C13H18N2O3 It features a nitrophenyl group substituted with two methyl groups and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-6-nitrophenyl)pivalamide typically involves the nitration of 2,3-dimethylphenylamine followed by acylation with pivaloyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The subsequent acylation reaction involves the use of pivaloyl chloride in the presence of a base such as pyridine or triethylamine to form the pivalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl groups on the aromatic ring can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2,3-Dimethyl-6-aminophenyl)pivalamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-6-nitrophenyl)pivalamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethylphenyl)pivalamide:

    N-(2,3-Dimethyl-4-nitrophenyl)pivalamide: The position of the nitro group affects the compound’s electronic properties and reactivity.

    N-(2,3-Dimethyl-6-nitrophenyl)acetamide: The acetamide group changes the compound’s steric and electronic characteristics compared to the pivalamide group.

Uniqueness

N-(2,3-Dimethyl-6-nitrophenyl)pivalamide is unique due to the specific positioning of the nitro group and the presence of the bulky pivalamide moiety. These structural features confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,3-dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-6-7-10(15(17)18)11(9(8)2)14-12(16)13(3,4)5/h6-7H,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWCQOQNIOIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650700
Record name N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-47-7
Record name N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dimethyl-6-nitrophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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